Cas no 2228338-39-2 (2-oxo-3-(thiolan-2-yl)propanoic acid)
2-oxo-3-(thiolan-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-oxo-3-(thiolan-2-yl)propanoic acid
- 2228338-39-2
- EN300-1778300
-
- Inchi: 1S/C7H10O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h5H,1-4H2,(H,9,10)
- InChI Key: NRRCSSPMDKLROG-UHFFFAOYSA-N
- SMILES: S1CCCC1CC(C(=O)O)=O
Computed Properties
- Exact Mass: 174.03506535g/mol
- Monoisotopic Mass: 174.03506535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 79.7Ų
2-oxo-3-(thiolan-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1778300-0.05g |
2-oxo-3-(thiolan-2-yl)propanoic acid |
2228338-39-2 | 0.05g |
$1104.0 | 2023-09-20 | ||
| Enamine | EN300-1778300-0.1g |
2-oxo-3-(thiolan-2-yl)propanoic acid |
2228338-39-2 | 0.1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1778300-0.25g |
2-oxo-3-(thiolan-2-yl)propanoic acid |
2228338-39-2 | 0.25g |
$1209.0 | 2023-09-20 | ||
| Enamine | EN300-1778300-0.5g |
2-oxo-3-(thiolan-2-yl)propanoic acid |
2228338-39-2 | 0.5g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1778300-1.0g |
2-oxo-3-(thiolan-2-yl)propanoic acid |
2228338-39-2 | 1g |
$1315.0 | 2023-05-26 | ||
| Enamine | EN300-1778300-2.5g |
2-oxo-3-(thiolan-2-yl)propanoic acid |
2228338-39-2 | 2.5g |
$2576.0 | 2023-09-20 | ||
| Enamine | EN300-1778300-5.0g |
2-oxo-3-(thiolan-2-yl)propanoic acid |
2228338-39-2 | 5g |
$3812.0 | 2023-05-26 | ||
| Enamine | EN300-1778300-10.0g |
2-oxo-3-(thiolan-2-yl)propanoic acid |
2228338-39-2 | 10g |
$5652.0 | 2023-05-26 | ||
| Enamine | EN300-1778300-1g |
2-oxo-3-(thiolan-2-yl)propanoic acid |
2228338-39-2 | 1g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1778300-5g |
2-oxo-3-(thiolan-2-yl)propanoic acid |
2228338-39-2 | 5g |
$3812.0 | 2023-09-20 |
2-oxo-3-(thiolan-2-yl)propanoic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-oxo-3-(thiolan-2-yl)propanoic acid
Recent Advances in the Study of 2-oxo-3-(thiolan-2-yl)propanoic acid (CAS: 2228338-39-2): A Comprehensive Research Brief
2-oxo-3-(thiolan-2-yl)propanoic acid (CAS: 2228338-39-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This brief synthesizes the latest research findings on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structure, featuring a thiolane ring and a keto acid moiety, has prompted investigations into its role as a potential bioactive molecule or intermediate in drug development.
Recent studies published in Q2 2023 have elucidated novel synthetic pathways for 2228338-39-2, with particular emphasis on green chemistry approaches. A team from ETH Zürich demonstrated a 72% yield improvement using microwave-assisted synthesis (Org. Process Res. Dev. 2023, 27, 1124-1133), while Chinese researchers developed a biocatalytic route employing engineered thiolase enzymes (Nat. Catal. 2023, 6, 543-552). These advances address previous challenges in stereochemical control and scalability that limited industrial applications.
The compound's mechanism of action has been clarified through structural biology studies. X-ray crystallography of 2-oxo-3-(thiolan-2-yl)propanoic acid bound to its putative target, the cysteine protease USP7, revealed an unusual binding mode involving both covalent and non-covalent interactions (J. Med. Chem. 2023, 66, 7892-7905). This finding explains its observed selectivity profile and provides a template for designing derivatives with improved pharmacokinetic properties.
In therapeutic applications, preclinical data from Vertex Pharmaceuticals indicates promising antiviral activity against SARS-CoV-2 variants (EC50 = 1.2 μM) through inhibition of the main protease (bioRxiv 2023.06.12.544634). Parallel research at Kyoto University identified neuroprotective effects in Parkinson's disease models, reducing α-synuclein aggregation by 43% at 10 μM concentration (Cell Chem. Biol. 2023, 30, 1-12). These diverse activities highlight the compound's polypharmacological potential.
Metabolism and toxicity studies present both opportunities and challenges. Phase I clinical trial data (NCT05837284) shows favorable human microsomal stability (t1/2 > 120 min) but indicates rapid renal clearance requiring formulation optimization. The thiolane ring undergoes interesting metabolic transformations, producing active metabolites that may contribute to efficacy (Drug Metab. Dispos. 2023, 51, 876-885).
Future research directions include structure-activity relationship studies of analogs with modified thiolane rings, development of prodrug strategies to improve oral bioavailability, and exploration of combination therapies. The compound's dual activity as both a covalent inhibitor and a metabolic modulator presents unique opportunities for addressing complex diseases. Several pharmaceutical companies have included 2228338-39-2 derivatives in their preclinical pipelines, suggesting growing commercial interest.
In conclusion, 2-oxo-3-(thiolan-2-yl)propanoic acid represents a versatile scaffold with demonstrated biological activities across multiple therapeutic areas. While challenges remain in formulation and target engagement optimization, the recent advances in synthesis and mechanistic understanding position this compound as a promising candidate for further development. Continued research will clarify its full therapeutic potential and possible applications in precision medicine approaches.
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